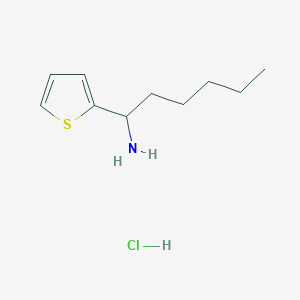
1-(Thiophen-2-yl)hexan-1-amine hydrochloride
Overview
Description
1-(Thiophen-2-yl)hexan-1-amine hydrochloride is a useful research compound. Its molecular formula is C10H18ClNS and its molecular weight is 219.78 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
1-(Thiophen-2-yl)hexan-1-amine hydrochloride, a compound with the CAS number 1864056-06-3, has garnered attention in pharmacological research due to its structural characteristics and potential biological activities. This article explores its biological activity, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a thiophene ring attached to a hexanamine chain. This structural configuration allows it to interact with various biological targets, particularly in the nervous system.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C10H14ClN |
| Molecular Weight | 187.68 g/mol |
| CAS Number | 1864056-06-3 |
Interaction with Receptors
Research indicates that compounds similar to this compound may act as agonists for trace amine-associated receptors (TAARs), particularly TAAR1. These receptors are implicated in modulating neurotransmitter systems, including dopamine and serotonin pathways, which are crucial in the treatment of psychiatric disorders such as schizophrenia .
Enzyme Modulation
Studies have suggested that this compound may influence enzyme activities related to neurotransmitter metabolism. For instance, it could potentially inhibit enzymes involved in the degradation of monoamines, thereby increasing their availability in synaptic clefts .
In Vivo Studies
In vivo studies have demonstrated that compounds with similar structures exhibit significant effects on locomotor activity and anxiety-like behaviors in rodent models. For instance, TAAR1 agonists have shown promise in reducing hyperactivity induced by stressors or pharmacological agents like MK-801 .
Case Study:
A study evaluated the effects of a TAAR1 agonist on MK-801-induced hyperactivity in rats. The compound exhibited an EC50 value of approximately 4.0 nM, indicating potent efficacy in modulating hyperactive behaviors associated with dopaminergic dysregulation .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of thiophene derivatives suggest potential activity against various pathogens. While specific data on this compound is limited, related compounds have shown efficacy against bacterial strains, indicating a possible area for further exploration .
Safety and Toxicology
Toxicological assessments indicate that this compound may pose risks if ingested or improperly handled. It is classified as harmful if swallowed and can cause skin irritation . Therefore, appropriate safety measures should be observed during handling and experimentation.
Properties
IUPAC Name |
1-thiophen-2-ylhexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NS.ClH/c1-2-3-4-6-9(11)10-7-5-8-12-10;/h5,7-9H,2-4,6,11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSBICOHDSPFLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C1=CC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















